molecular formula C6H6FN B030981 2-Fluoro-3-methylpyridine CAS No. 2369-18-8

2-Fluoro-3-methylpyridine

Cat. No.: B030981
CAS No.: 2369-18-8
M. Wt: 111.12 g/mol
InChI Key: PHGXUFPYCAWEHK-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring. This compound is known for its clear, colorless to light yellow liquid appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methylpyridine can be synthesized by reacting 2-amino-3-methylpyridine with 40% fluoroboric acid. This reaction involves the substitution of the amino group with a fluorine atom, facilitated by the fluoroboric acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of fluorinating agents such as complex aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). This method yields a mixture of fluorinated pyridines, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

    Substitution: Products like 2-phenyl-3-methylpyridine and 2-(4-chlorophenyl)-3-methylpyridine.

    Oxidation: Products like 2-fluoronicotinic acid.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

2-Fluoro-3-methylpyridine is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of fluorinated analogs of biological molecules.

    Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved properties due to the presence of the fluorine atom.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of specific enzymes or receptors, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 3-Fluoropyridine

Uniqueness

2-Fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXUFPYCAWEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287568
Record name 2-Fluoro-3-methylpyridine
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-18-8
Record name 2-Fluoro-3-methylpyridine
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Record name NSC 51591
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Record name 2369-18-8
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Record name 2-Fluoro-3-methylpyridine
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Record name 2-fluoro-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of understanding the spin-spin coupling constants in 2-fluoro-3-methylpyridine?

A1: Determining the signs and magnitudes of proton-proton and proton-fluorine spin-spin coupling constants in this compound provides valuable information about the molecule's electronic structure and conformational preferences. [] This information is crucial for understanding the reactivity and potential applications of this compound in various chemical reactions and material science.

Q2: How can this compound be utilized in organic synthesis?

A2: this compound serves as a versatile starting material for synthesizing biologically relevant nitrogen-containing heterocycles. [] For instance, under specific reaction conditions controlled by alkali-amide bases, it can undergo domino reactions with aldehydes to selectively produce either 7-azaindole or 7-azaindoline. These structures are important building blocks in pharmaceuticals and natural products.

Q3: What insights do spectroscopic techniques and computational calculations offer about the structure of this compound derivatives?

A3: A combination of experimental techniques like FT-IR, Raman, NMR, and XRD alongside quantum chemical calculations has been employed to elucidate the structure of compounds like this compound-5-Boronic Acid. [] This multi-faceted approach enables researchers to confirm the molecular structure, analyze vibrational modes, and gain a deeper understanding of the electronic properties and reactivity of such pyridine derivatives.

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